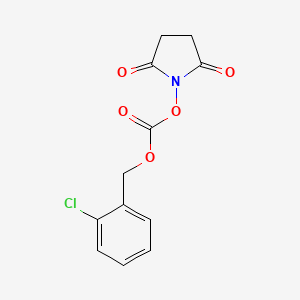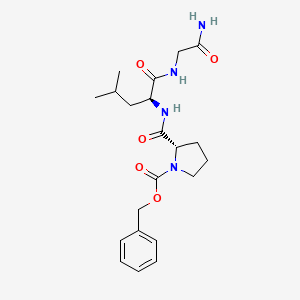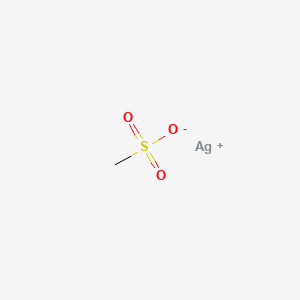
2-Methyl-4,5-dihydrofuran-3-thiol
説明
2-Methyl-4,5-dihydrofuran-3-thiol is a chemical compound with the molecular formula C5H8OS . It is known for its potent, skunk-like smell and can be detected at very low concentrations . It is also used as a flavoring agent .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4,5-dihydrofuran-3-thiol consists of 5 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
2-Methyl-4,5-dihydrofuran-3-thiol is a pale yellow clear liquid with a sulfurous, meaty, savory aroma upon dilution . It is insoluble in water but soluble in ethanol . It has a boiling point of 158-160°C . The compound has a molecular weight of 116.18 g/mol .科学的研究の応用
Enantioselective Synthesis and Sensory Properties
2-Methyl-4,5-dihydrofuran-3-thiol and its derivatives are utilized in enantioselective syntheses. For example, the enantioselective synthesis of 2-methyl-tetrahydrofuran-3-thiol acetates has been achieved, demonstrating significant differences in odor properties among its stereoisomers (Dai et al., 2015).
Physicochemical Properties and Antibacterial Activity
Research on S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols has revealed their potential in antibacterial applications. These compounds have shown promising activity against various microorganisms, suggesting their potential as broad-spectrum antibiotics (2020 Study).
Solvent Applications in Organic Chemistry
2-Methyl-4,5-dihydrofuran-3-thiol, as 2-Methyl-tetrahydrofuran (2-MeTHF), is identified as a biomass-derived solvent with broad applications in organic chemistry. Its physical and chemical properties make it suitable for use in syntheses involving organometallics, organocatalysis, and biotransformations (Pace et al., 2012).
Conjugate Addition Reactions
The compound plays a role in the conjugate addition reactions of different thioacids to 2(5H)-furanones. This results in the production of new 4-thio-4,5-dihydro-2(3H)-furanones, which have potential applications in various chemical syntheses (Busqué et al., 2004).
Role in Wine Aroma
2-Methyl-4,5-dihydrofuran-3-thiol derivatives like 2-methyl-3-furanthiol contribute significantly to the aroma profile of wines, affecting qualities like the cooked meat and roast coffee aromas. Research has led to the development of methods for quantifying these compounds in wines (Tominaga & Dubourdieu, 2006).
Thiol-Click Chemistry
The utility of thiol-click chemistry, involving reactions with thiol groups, extends to numerous applications in chemical, biological, physical, materials, and engineering fields. This showcases the versatility of thiol compounds like 2-Methyl-4,5-dihydrofuran-3-thiol in diverse scientific applications (Hoyle et al., 2010).
Applications in Solar Cells
The compound's derivatives have been explored in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). For instance, a thiolate/disulfide organic-based electrolyte system has been formulated for use in DSSCs, showing potential for improved solar cell performance (Hilmi et al., 2014).
DNA Methylation Studies
Studies on the methylation of deoxyribonucleic acid in cultured mammalian cells have involved compounds like 2-methyl-4,5-dihydrofuran-3-thiol. Such research provides insights into the interaction of thiol-containing compounds with cellular components, impacting genetic and cellular functions (Lawley & Thatcher, 1970).
特性
IUPAC Name |
5-methyl-2,3-dihydrofuran-4-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-4-5(7)2-3-6-4/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRSRTFITLMUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335581 | |
| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow clear liquid; Sulfurous meaty savoury aroma upon dilution | |
| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.143 | |
| Record name | 2-Methyl-4,5-dihydrofuran-3-thiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2074/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Methyl-4,5-dihydrofuran-3-thiol | |
CAS RN |
26486-13-5, 65936-86-9 | |
| Record name | 4,5-Dihydro-2-methyl-3-furanthiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026486135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methyl-4,5-dihydrofuran-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Furanthiol, 4,5-dihydro-2-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIHYDRO-2-METHYL-3-FURANTHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58O51Z0A2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydro-2-methyl-3(2H)-furanthione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040580 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-Nitroimidazo[1,2-a]pyridine](/img/structure/B1581201.png)





